molecular formula C9H8BrNO B14088204 4-Bromo-3-methylisoindolin-1-one

4-Bromo-3-methylisoindolin-1-one

Cat. No.: B14088204
M. Wt: 226.07 g/mol
InChI Key: KEZOMJPRLDOWLI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in the structure of this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylisoindolin-1-one typically involves the bromination of 3-methylisoindolin-1-one. One common method is the reaction of 3-methylisoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of bromine gas or bromine solutions in organic solvents is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted-3-methylisoindolin-1-one derivatives.

    Oxidation Reactions: Formation of isoindolinone derivatives with additional functional groups.

    Reduction Reactions: Formation of isoindoline derivatives.

Scientific Research Applications

4-Bromo-3-methylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylisoindolin-1-one is primarily based on its ability to interact with biological targets through its bromine and carbonyl functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Methylisoindolin-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-3-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.

    4-Fluoro-3-methylisoindolin-1-one: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.

Uniqueness: 4-Bromo-3-methylisoindolin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8BrNO/c1-5-8-6(9(12)11-5)3-2-4-7(8)10/h2-5H,1H3,(H,11,12)

InChI Key

KEZOMJPRLDOWLI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2Br)C(=O)N1

Origin of Product

United States

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